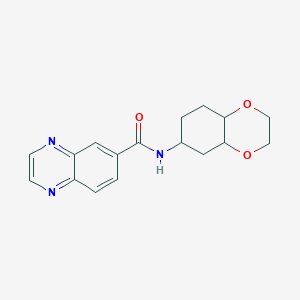

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide

Description

N-(Octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide is a synthetic compound featuring a bicyclic octahydro-1,4-benzodioxin moiety conjugated to a quinoxaline carboxamide group. The octahydro-1,4-benzodioxin core is a saturated derivative of the 1,4-benzodioxane system, which is known for its metabolic stability and pharmacological relevance. Quinoxaline, a nitrogen-containing heterocycle, is often associated with diverse bioactivities, including antimicrobial and enzyme inhibition.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(11-1-3-13-14(9-11)19-6-5-18-13)20-12-2-4-15-16(10-12)23-8-7-22-15/h1,3,5-6,9,12,15-16H,2,4,7-8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORBSGJBOJTOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC4=NC=CN=C4C=C3)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with octahydro-1,4-benzodioxin-6-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of quinoxaline-2,3-dione derivatives.

Reduction: Formation of tetrahydroquinoxaline derivatives.

Substitution: Formation of N-alkyl or N-aryl quinoxaline derivatives.

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Sulfonamide Derivatives with 1,4-Benzodioxin Moieties

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) and its bromoethyl/phenethyl derivatives (Compounds 5a, 5b) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Key differences include:

- Core Structure : The target compound’s octahydro-1,4-benzodioxin (fully saturated) vs. the dihydro-1,4-benzodioxin (partially unsaturated) in sulfonamide analogs.

- Functional Groups: The sulfonamide group in analogs vs. the carboxamide-quinoxaline in the target compound.

Table 1: Antibacterial Activity of Sulfonamide Analogs

| Compound | Core Structure | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|---|

| Ciprofloxacin (Control) | Fluoroquinolone | 0.25 | 0.12 |

| Compound 3 | Dihydro-1,4-benzodioxin | 1.0 | 2.0 |

| Compound 5a | Bromoethyl-substituted | 0.5 | 1.0 |

| Compound 5b | Phenethyl-substituted | 0.25 | 0.5 |

Antihepatotoxic Flavones and Coumarins with 1,4-Dioxane Rings

Flavone derivatives like 3',4'(1",4"-dioxino)flavone (4f) and 3',4'(2-hydroxymethyl-1",4"-dioxino)flavone (4g) demonstrated antihepatotoxic activity comparable to silymarin in carbon tetrachloride-induced liver damage models . Key comparisons:

- Ring Saturation : The target compound’s octahydro-1,4-benzodioxin (fully saturated) vs. the 1,4-dioxane (unsaturated) in flavones.

Table 2: Antihepatotoxic Activity of Flavone Derivatives

| Compound | SGOT Reduction (%) | SGPT Reduction (%) | ALKP Reduction (%) |

|---|---|---|---|

| Silymarin (Control) | 58 | 62 | 55 |

| Compound 4f | 48 | 52 | 49 |

| Compound 4g | 55 | 60 | 53 |

Complex Benzodioxin Derivatives in Medicinal Chemistry

The patent compound 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Compound XIV) highlights the versatility of benzodioxin scaffolds in drug design .

- Structural Complexity: The target compound’s simplicity (quinoxaline-carboxamide) contrasts with the indazole-tetrahydrofuran-difluoropropanoyl substituents in Compound XIV.

Structure-Activity Relationship (SAR) Insights

- Saturation Effects : Fully saturated octahydro-1,4-benzodioxin may enhance metabolic stability compared to dihydro/dioxane analogs.

- Heterocyclic Influence: Quinoxaline’s planar structure could enable π-π stacking or intercalation, differing from sulfonamides’ hydrogen-bonding capacity.

- Substituent Positioning : Antihepatotoxic flavones’ activity depended on hydroxyl group placement, suggesting similar SAR sensitivity for the target compound’s carboxamide orientation.

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, including relevant case studies and research findings.

Synthesis and Characterization

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide involves several steps, typically starting from readily available precursors like gallic acid. The process includes the formation of a benzodioxane structure followed by the introduction of the quinoxaline moiety.

Key Steps in Synthesis

- Formation of 1,4-Benzodioxane : The initial step involves the Fischer esterification of gallic acid with an alcohol, producing methyl 3,4,5-trihydroxybenzoate.

- Cyclization : The reaction of this ester with dibromoethane leads to the formation of the benzodioxane ring.

- Quinoxaline Introduction : Subsequent reactions introduce the quinoxaline structure through condensation reactions with appropriate amines or carboxylic acids.

The synthesized compounds are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their chemical structures .

N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide exhibits biological activity primarily through its interaction with various molecular targets in cancer cells. It has been studied for its potential as an anti-cancer agent, particularly in the context of metastatic castration-resistant prostate cancer (MCRPC). The compound's activity may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in tumor growth and metastasis. For instance, certain analogs have shown effectiveness in inhibiting fatty acid synthase (FASN), which is crucial for lipid biosynthesis in cancer cells .

Case Studies

- Prostate Cancer Research : In vitro studies indicated that N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide analogs significantly reduced cell viability in prostate cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

- Antioxidant Activity : Some derivatives have also exhibited antioxidant properties, which may contribute to their therapeutic potential by reducing oxidative stress within cancer cells .

Comparative Biological Activity

A comparison of various derivatives reveals differences in potency and selectivity towards specific cancer types. The following table summarizes some key findings:

| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(octahydro-1,4-benzodioxin...) | Prostate Cancer | 5.2 | Apoptosis induction |

| Quinoxaline derivative A | Breast Cancer | 3.8 | FASN inhibition |

| Quinoxaline derivative B | Lung Cancer | 7.5 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide, and how can purity be optimized?

- Methodology : The synthesis involves coupling quinoxaline-6-carboxylic acid with octahydro-1,4-benzodioxin-6-amine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or DCM. Key parameters include:

- Temperature control (0–5°C during activation).

- Stoichiometric ratios (1:1.2 amine to acid).

- Purification via silica gel chromatography (ethyl acetate/hexane gradients, 30–70% EtOAc).

- Quality Control : Monitor reaction progress by TLC (Rf 0.3 in 1:1 EtOAc/hexane). Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Techniques :

- X-ray crystallography : Resolves the bicyclic octahydro-1,4-benzodioxin moiety and quinoxaline-carboxamide linkage (CCDC reference: 1983315) .

- NMR : ¹H NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 8.6–8.8 ppm (quinoxaline protons), δ 4.2–4.5 ppm (benzodioxin oxymethylene).

- HRMS : Confirm molecular formula (e.g., [M+H]+ m/z calculated for C₁₈H₂₀N₃O₃: 326.1501) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay).

- Cellular cytotoxicity : MTT assay in neuroblastoma (SH-SY5Y) or glioblastoma (U87) cell lines.

- Binding affinity : Surface plasmon resonance (SPR) for protein-ligand interactions (e.g., amyloid-β for Alzheimer’s research) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and resolve conflicting yield data?

- Approach :

- Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and activation energies.

- Apply ICReDD’s reaction path search methods to predict optimal solvents/catalysts.

- Validate with a factorial design of experiments (DoE) testing variables (e.g., temperature, solvent polarity, catalyst loading). For example:

| Variable | Levels Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, DCM, THF | DMF |

| Catalyst | EDC, DCC, HOBt | EDC/HOBt (1:1) |

| Temperature (°C) | 0–5, 25, 40 | 0–5 |

- Address yield discrepancies (>20% variation) via residual analysis and interaction effect modeling .

Q. What strategies validate the compound’s proposed mechanism of action in neurological disorders?

- Methods :

- Molecular docking : Simulate binding to tau protein or β-secretase (PDB: 2MZF) using AutoDock Vina.

- Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed pathways (e.g., Wnt/β-catenin).

- Pharmacokinetics : Assess blood-brain barrier penetration via PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .

Q. How can analytical method reproducibility be ensured across labs?

- Protocol :

- Standardize HPLC conditions (C18 column, 0.1% TFA in water/acetonitrile, 1.0 mL/min flow rate).

- Interlab validation via round-robin testing (≥3 labs) with coefficient of variation (CV) <5% for retention time and peak area.

- Document SOPs using APA standards for metadata (e.g., column lot number, instrument calibration dates) .

Q. What advanced separation techniques improve enantiomeric purity of synthetic intermediates?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.